molecular formula C10H8BrFN2O2 B1472621 Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1443538-39-3

Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1472621
CAS No.: 1443538-39-3
M. Wt: 287.08 g/mol
InChI Key: AVBFATRJZLIYIT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H8BrFN2O2 and a molecular weight of 287.09 . It is also known as Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-bromo-4-fluoro-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(C1=C2C(F)=C(Br)C=CN2N=C1)OCC . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines through cyclisation processes. These dihydroazolo[1,5-a]pyrimidines exhibit ring-chain isomerisation, which is influenced by the solvent and the length of the fluoroalkyl substituent, leading to the formation of new ethyl 3-polyfluoroalkyl-3-oxo-2-[(azol-3-yl)aminomethylidene]propionates via heterocycle opening at the C-N bond. This is a crucial step for further chemical transformations and has potential applications in developing new materials or pharmaceuticals (Goryaeva et al., 2009).

Another application involves the synthesis of 3-fluoropyrazolo[1,5-a]pyridines by fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates. This reaction highlights the compound's utility in introducing fluorine atoms into heterocyclic frameworks, a crucial modification that can significantly affect the biological activity and physical properties of the resulting compounds (Alieva & Vorob’ev, 2020).

Chemical Behavior and Transformations

The chemical behavior of related pyrazolo[1,5-a]pyridine derivatives has been studied, showing various reactions that lead to the synthesis of novel compounds with potential biological or material applications. For instance, the transformation of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate illustrates the compound's versatility in forming dihydrotetrazolopyrimidine derivatives. These derivatives could have applications ranging from pharmacological agents to materials science, depending on their structural and physical properties (Suwito et al., 2018).

Properties

IUPAC Name

ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-4-3-7(11)8(12)9(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFATRJZLIYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

NaNO2 (2.26 g, 32.89 mmol) in water (7 mL) was added dropwise at 0° C. to a solution of 3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate (7 g, 97.5 mmol) in aq.47% HBr (56 mL) and continued stirring at same temperature for 30 min. CuBr (6.29 g, 44 mmol) in aq.47% HBr (56 mL) was added dropwise to above solution at 0° C. and stirring was continued at 28° C. for 1 hr. Reaction mixture was quenched with ice water, extracted into EtOAc, washed it with water followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford crude. The crude obtained was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant) to afford ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. NMR (300 MHz, DMSO-d6) δ 9.45-9.43 (d, 1H), 8.51 (s, 1H), 8.33-8.30 (d, 1H), 4.35-4.28 (m, 2H), 1.36-1.31 (t, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
6.29 g
Type
reactant
Reaction Step Three
Name
Quantity
56 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaNO2 (2.26 g, 32.89 mmol) in water (7 mL) was added dropwise at 0° C. to a solution of 3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate (7 g, 97.5 mmol) in aq.47% HBr (56 mL) and continued stirring at same temperature for 30 min. CuBr (6.29 g, 44 mmol) in aq. 47% HBr (56 mL) was added dropwise to above solution at 0° C. and stirring was continued at 28° C. for 1 hr. Reaction mixture was quenched with ice water, extracted into EtOAc, washed it with water followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford crude. The crude obtained was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant) to afford ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. NMR (300 MHz, DMSO-d6) δ 9.45-9.43 (d, 1H), 8.51 (s, 1H), 8.33-8.30 (d, 1H), 4.35-4.28 (m, 2H), 1.36-1.31 (t, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
6.29 g
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
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